5-溴-1H-吲唑-7-羧酸

描述

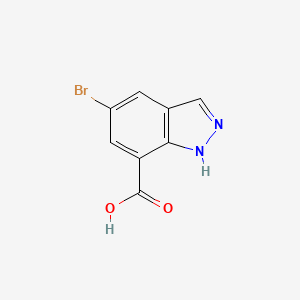

“5-Bromo-1H-indazole-7-carboxylic acid” is a chemical compound with the CAS Number: 953409-99-9 . It has a molecular weight of 241.04 . It is a solid substance stored at ambient temperature .

Synthesis Analysis

The synthesis of indazoles, including “5-Bromo-1H-indazole-7-carboxylic acid”, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

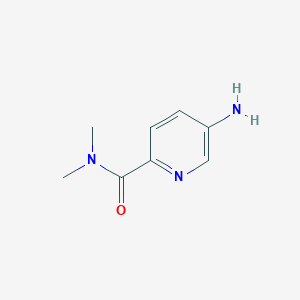

The InChI code for “5-Bromo-1H-indazole-7-carboxylic acid” is 1S/C8H5BrN2O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,(H,10,11)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

The chemical reactions involving indazoles have been studied . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Physical And Chemical Properties Analysis

“5-Bromo-1H-indazole-7-carboxylic acid” is a solid substance . It has a boiling point of 280-284 (subl.) . The compound is stored at ambient temperature .

科学研究应用

化学合成中的原料

5-溴-1H-吲唑-7-羧酸主要用作化学合成中的原料,用于制备其他化合物 .

蛋白激酶抑制剂

其衍生物5-溴-1H-吲唑-3-羧酸乙酯可用作蛋白激酶抑制剂 . 蛋白激酶在细胞信号转导中起着至关重要的作用,因此是治疗和预防疾病的热门靶点 .

抗肿瘤活性

包括5-溴-1H-吲唑-7-羧酸在内的吲唑衍生物已在抗肿瘤治疗中得到应用 .

抗HIV活性

含有吲唑片段的化合物,例如5-溴-1H-吲唑-7-羧酸,已被研究并应用于生产HIV蛋白酶抑制剂 .

血清素受体拮抗剂

吲唑类化合物也已被用作血清素受体拮抗剂 . 血清素受体调节各种生物学和神经过程,例如攻击性、焦虑、食欲、认知、学习、记忆、情绪、恶心、睡眠和体温调节 .

醛糖还原酶抑制剂

吲唑衍生物已被用作醛糖还原酶抑制剂 . 醛糖还原酶是一种参与葡萄糖代谢的酶,其抑制剂用于治疗糖尿病并发症 .

乙酰胆碱酯酶抑制剂

吲唑类化合物已被用作乙酰胆碱酯酶抑制剂 . 这些抑制剂用于治疗阿尔茨海默病和其他痴呆症 .

广泛的化学和生物学特性

咪唑是一种与吲唑相似的化合物,以其广泛的化学和生物学特性而闻名 . 5-溴-1H-吲唑-7-羧酸作为吲唑衍生物,也可能表现出广泛的特性,从而在各个领域开拓潜在的应用 .

作用机制

Target of Action

Indazole derivatives, which include 5-bromo-1h-indazole-7-carboxylic acid, have been found to interact with various biological targets such asCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

It’s known that indazole derivatives can inhibit, regulate, and/or modulate their targets . This interaction can lead to changes in the cell cycle and DNA damage response, potentially influencing the progression of diseases such as cancer .

Biochemical Pathways

Given its potential interaction with kinases like chk1, chk2, and sgk, it’s plausible that it may influence pathways related to cell cycle regulation and dna damage response .

Result of Action

Based on its potential interaction with kinases like chk1, chk2, and sgk, it may influence cell cycle regulation and dna damage response . These effects could potentially be leveraged for the treatment of diseases such as cancer .

安全和危害

The safety information for “5-Bromo-1H-indazole-7-carboxylic acid” indicates that it is toxic if swallowed and may cause skin and eye irritation, as well as respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

未来方向

Indazole-containing heterocyclic compounds, such as “5-Bromo-1H-indazole-7-carboxylic acid”, have a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

生化分析

Biochemical Properties

5-Bromo-1H-indazole-7-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By inhibiting COX-2, 5-Bromo-1H-indazole-7-carboxylic acid can reduce the production of pro-inflammatory mediators like prostaglandins. Additionally, this compound interacts with kinases, such as checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2), which are involved in cell cycle regulation and DNA damage response . The nature of these interactions typically involves binding to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of 5-Bromo-1H-indazole-7-carboxylic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting COX-2, 5-Bromo-1H-indazole-7-carboxylic acid can alter the signaling pathways involved in inflammation and pain . Furthermore, its interaction with CHK1 and CHK2 can lead to changes in gene expression related to cell cycle arrest and apoptosis, thereby affecting cellular proliferation and survival . These effects highlight the potential of 5-Bromo-1H-indazole-7-carboxylic acid as a therapeutic agent in conditions such as cancer and inflammatory diseases.

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-1H-indazole-7-carboxylic acid involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, the bromine atom at the 5-position and the carboxylic acid group at the 7-position of the indazole ring facilitate binding to the active sites of enzymes like COX-2 and kinases such as CHK1 and CHK2 . This binding inhibits the enzymatic activity, leading to downstream effects on cellular processes. Additionally, 5-Bromo-1H-indazole-7-carboxylic acid can modulate gene expression by affecting transcription factors and other regulatory proteins involved in the inflammatory response and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-1H-indazole-7-carboxylic acid can change over time. This compound is relatively stable under ambient conditions, but its stability can be influenced by factors such as temperature and pH . Over time, 5-Bromo-1H-indazole-7-carboxylic acid may undergo degradation, which can affect its potency and efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models of inflammation and cancer

Dosage Effects in Animal Models

The effects of 5-Bromo-1H-indazole-7-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit COX-2 and reduce inflammation without causing significant adverse effects . At higher doses, 5-Bromo-1H-indazole-7-carboxylic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety. Additionally, the therapeutic window of 5-Bromo-1H-indazole-7-carboxylic acid needs to be carefully evaluated to minimize potential toxicities while maximizing its therapeutic benefits.

Metabolic Pathways

5-Bromo-1H-indazole-7-carboxylic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can affect the bioavailability and activity of 5-Bromo-1H-indazole-7-carboxylic acid in biological systems. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites involved in inflammation and cell cycle regulation . Understanding these metabolic pathways is crucial for optimizing the pharmacokinetic properties of 5-Bromo-1H-indazole-7-carboxylic acid in drug development.

Transport and Distribution

The transport and distribution of 5-Bromo-1H-indazole-7-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 5-Bromo-1H-indazole-7-carboxylic acid can interact with intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of this compound can be influenced by factors such as its lipophilicity and binding affinity to cellular proteins . These properties play a critical role in determining the efficacy and specificity of 5-Bromo-1H-indazole-7-carboxylic acid in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of 5-Bromo-1H-indazole-7-carboxylic acid is an important determinant of its activity and function. This compound has been shown to localize to various cellular compartments, including the cytoplasm and nucleus . The presence of targeting signals and post-translational modifications can direct 5-Bromo-1H-indazole-7-carboxylic acid to specific organelles, where it can exert its effects on cellular processes. For example, its localization to the nucleus allows it to interact with transcription factors and modulate gene expression . Understanding the subcellular distribution of 5-Bromo-1H-indazole-7-carboxylic acid is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

属性

IUPAC Name |

5-bromo-1H-indazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCUQNYHXNSYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696179 | |

| Record name | 5-Bromo-1H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

953409-99-9 | |

| Record name | 5-Bromo-1H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B1527701.png)